Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
Description
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carboxylate group at position 1 and a 2-hydroxyethyl substituent at position 2. The tert-butyl group acts as a protective moiety for the carboxylate, enhancing stability during synthetic processes, while the hydroxyethyl side chain contributes to hydrophilicity and hydrogen-bonding capabilities .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h11,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKOJFHUGVGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152047 | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473836-98-5 | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473836-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Azepane vs. Piperazine Derivatives
- Piperazine analogs (e.g., tert-butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-indole-1-carboxylate, 11a–11c): These compounds feature a six-membered piperazine ring instead of azepane.
- Hydroxyethyl substituent: The hydroxyethyl group in the target compound contrasts with bulkier substituents (e.g., tert-butyl 4-((4-phenylquinolin-2-yl)amino)azepane-1-carboxylate, 14l), where aromatic groups like phenylquinoline enhance lipophilicity and π-π stacking interactions .
Diazepane Derivatives
- 1,4-Diazepane analogs (e.g., tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate): The addition of a second nitrogen atom in the diazepane ring introduces basicity and hydrogen-bonding diversity. Substituents like cyclopropylmethyl or phenylacetyl (e.g., tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate) further modulate steric and electronic properties .
Physicochemical Properties
Biological Activity
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is a compound characterized by its azepane ring structure and functional groups that suggest potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H25NO3
- Molecular Weight : Approximately 243.35 g/mol
- CAS Number : 473836-98-5
The compound features a seven-membered azepane ring, which includes six carbon atoms and one nitrogen atom, along with a tert-butyl group and a hydroxyethyl substituent. These structural characteristics contribute to its unique reactivity and potential biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under anhydrous conditions to prevent hydrolysis of the ester group. The following table summarizes the common synthetic routes:
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Azepane + tert-butyl chloroformate + 2-hydroxyethylamine | Tert-butyl chloroformate, 2-hydroxyethylamine | Anhydrous conditions |
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest its efficacy against various bacterial strains, indicating a need for further investigation into its mechanism of action.
- Potential Applications :
- Antibacterial agents
- Antifungal agents
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the interactions with specific molecular targets, such as enzymes or receptors, may lead to alterations in biochemical pathways. Further research is necessary to elucidate these interactions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the uniqueness of this compound's biological activity. The following table highlights some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | 0.96 |
| Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 478837-18-2 | 0.92 |
| Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | 1179338-62-5 | 0.94 |
These compounds share structural features but may differ significantly in their biological activities due to variations in their functional groups or ring structures.
Case Studies and Research Findings
Recent studies have explored the biological applications of azepane derivatives, including those similar to this compound:
- Anticancer Activity : Certain azepane derivatives have shown promise in cancer therapy through mechanisms involving apoptosis induction in tumor cells.
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed potential inhibitory effects on specific targets, suggesting therapeutic applications.
- Pharmacological Investigations : Ongoing research is examining the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic window and safety profile.
Q & A
Q. How can researchers optimize the synthesis yield of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate?
To enhance yield, employ factorial design to systematically test variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a two-level factorial design can identify interactions between variables and pinpoint optimal conditions. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reactive intermediates and transition states, guiding experimental parameter selection .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm molecular structure via H and C chemical shifts, focusing on the azepane ring protons (δ 1.4–3.0 ppm) and tert-butyl group (δ 1.2–1.4 ppm).
- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm, carbonyl stretch at ~1680 cm).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Q. How should researchers ensure the compound’s stability during storage?
Store the compound in anhydrous conditions (e.g., desiccator) at room temperature , protected from light and moisture. Avoid prolonged exposure to acidic/basic environments or strong oxidizers, as tert-butyl carbamates are prone to hydrolysis under these conditions. Stability tests via periodic HPLC or TLC analyses are recommended to monitor degradation .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and computational models be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigate this by:
- Performing temperature-dependent NMR to assess dynamic behavior.
- Using polarizable continuum models (PCM) in computational simulations to account for solvent interactions.
- Cross-validating with X-ray crystallography (if crystalline) for definitive structural assignment .
Q. What methodologies are effective for studying the compound’s reactivity in multi-step syntheses?
- Trapping experiments : Introduce scavengers (e.g., dimethyl sulfoxide for hydroxyl radicals) to isolate reactive intermediates.
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the hydroxyethyl group to probe reaction mechanisms.
- In situ monitoring : Use techniques like ReactIR or LC-MS to track real-time transformations .
Q. How can computational tools accelerate reaction optimization for derivatives of this compound?
Implement reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential energy surfaces and identify low-energy pathways. Combine with machine learning to analyze experimental datasets and predict optimal reagent combinations (e.g., boronate ester coupling partners). This reduces trial-and-error experimentation by >50% .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Standardize purity : Use orthogonal purification methods (e.g., preparative HPLC followed by recrystallization).
- Control stereochemistry : Employ chiral chromatography or asymmetric synthesis to isolate enantiomers.
- Validate bioactivity : Replicate assays in multiple cell lines or animal models to distinguish compound-specific effects from assay artifacts .
Methodological Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
